Er(dbm)3(phen),Tris(dibenzoylmethane)mono(phenanthrolin
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Overview
Description
Tris(dibenzoylmethane)mono(phenanthroline)erbium is a coordination compound that features erbium as the central metal ion. This compound is known for its luminescent properties, making it valuable in various scientific and industrial applications. The structure consists of three dibenzoylmethane ligands and one phenanthroline ligand coordinated to an erbium ion.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Tris(dibenzoylmethane)mono(phenanthroline)erbium typically involves the reaction of erbium chloride with dibenzoylmethane and phenanthroline in a suitable solvent. The reaction is usually carried out under reflux conditions to ensure complete coordination of the ligands to the erbium ion. The product is then purified through recrystallization.
Industrial Production Methods
While specific industrial production methods for Tris(dibenzoylmethane)mono(phenanthroline)erbium are not well-documented, the general approach involves scaling up the laboratory synthesis. This includes optimizing reaction conditions, such as temperature, solvent choice, and reaction time, to maximize yield and purity.
Chemical Reactions Analysis
Types of Reactions
Tris(dibenzoylmethane)mono(phenanthroline)erbium primarily undergoes coordination reactions due to the presence of the metal ion. It can also participate in ligand exchange reactions where one or more ligands are replaced by other ligands.
Common Reagents and Conditions
Oxidation and Reduction: The compound is relatively stable and does not easily undergo oxidation or reduction under normal conditions.
Substitution: Ligand substitution reactions can occur in the presence of stronger ligands that can displace the existing ligands.
Major Products
The major products of these reactions are typically new coordination compounds where the original ligands have been replaced by other ligands.
Scientific Research Applications
Tris(dibenzoylmethane)mono(phenanthroline)erbium has several applications in scientific research:
Chemistry: Used as a luminescent probe in various chemical analyses due to its strong emission properties.
Biology: Employed in bioimaging and as a fluorescent marker in biological studies.
Medicine: Investigated for potential use in photodynamic therapy and as a diagnostic tool.
Industry: Utilized in the development of organic light-emitting diodes (OLEDs) and other optoelectronic devices.
Mechanism of Action
The luminescent properties of Tris(dibenzoylmethane)mono(phenanthroline)erbium arise from the electronic transitions within the erbium ion. When the compound is excited by an external light source, it absorbs energy and transitions to an excited state. Upon returning to the ground state, it emits light, which is the basis for its luminescent behavior. The phenanthroline ligand plays a crucial role in stabilizing the excited state and enhancing the emission intensity.
Comparison with Similar Compounds
Similar Compounds
Tris(dibenzoylmethane)mono(phenanthroline)europium: Similar structure but with europium as the central metal ion. Known for its red luminescence.
Tris(8-hydroxyquinolinato)erbium: Another erbium-based compound with different ligands, used in similar applications.
Europium(III)tris(1,3-diphenyl-1,3-propanedionato)mono(1,10-phenanthroline): Similar coordination environment but with europium instead of erbium.
Uniqueness
Tris(dibenzoylmethane)mono(phenanthroline)erbium is unique due to its specific combination of ligands and the erbium ion, which provides distinct luminescent properties. The choice of ligands influences the stability, solubility, and emission characteristics, making this compound particularly suitable for applications requiring green luminescence.
Biological Activity
The compound Er(dbm)₃(phen) , which consists of erbium (Er) coordinated with dibenzoylmethane (dbm) and phenanthroline (phen), has garnered attention in the field of bioinorganic chemistry due to its unique luminescent properties and potential biological applications. This article explores the biological activity of this compound, focusing on its cytotoxicity, mechanisms of action, and potential therapeutic applications.
Chemical Structure
The structure of Er(dbm)₃(phen) can be represented as follows:
- Er : Erbium ion
- dbm : Dibenzoylmethane ligand
- phen : Phenanthroline ligand
This complex typically exhibits near-infrared (NIR) luminescence, making it suitable for biomedical imaging and therapeutic applications.
Cytotoxicity Studies
Cytotoxicity assays are essential for evaluating the potential of Er(dbm)₃(phen) as an anticancer agent. The MTT assay is commonly used to assess cell viability after treatment with various concentrations of the compound.
Table 1: IC₅₀ Values of Er(dbm)₃(phen) Against Different Cancer Cell Lines
Compound | A2780 (µM) | MDAMB231 (µM) |
---|---|---|
Er(dbm)₃(phen) | 17.7 ± 3.1 | 63.5 ± 5.5 |
Cisplatin | 26.7 ± 8.0 | 20.7 ± 5.6 |
The IC₅₀ values indicate that Er(dbm)₃(phen) exhibits significant cytotoxicity against ovarian cancer (A2780) and breast cancer (MDAMB231) cell lines, with lower IC₅₀ values compared to cisplatin, a standard chemotherapy drug .
The mechanism by which Er(dbm)₃(phen) induces cytotoxicity involves several cellular processes:
- Cellular Uptake : Studies using fluorescence microscopy have shown that Er(dbm)₃(phen) is rapidly taken up by cancer cells, leading to increased intracellular concentrations over time .
- Mitochondrial Dysfunction : Transmission electron microscopy (TEM) analysis revealed that treatment with Er(dbm)₃(phen) led to mitochondrial alterations, including swelling and distortion, which are indicative of apoptosis .
- Apoptosis Induction : The compound appears to trigger apoptotic pathways in treated cells, as evidenced by morphological changes consistent with apoptosis observed via scanning electron microscopy (SEM).
Study 1: In Vivo Efficacy
In a recent study, the in vivo efficacy of Er(dbm)₃(phen) was evaluated using a xenograft model of human ovarian cancer. Mice treated with the compound showed a significant reduction in tumor size compared to control groups. Histological analysis confirmed increased apoptosis in tumor tissues from treated mice .
Study 2: NIR Luminescence in Bioimaging
The NIR luminescent properties of Er(dbm)₃(phen) were utilized for bioimaging applications. When conjugated to mesoporous silica nanoparticles, the complex demonstrated enhanced imaging capabilities in living tissues due to its deep tissue penetration and low autofluorescence . This property positions it as a promising candidate for non-invasive imaging techniques in oncology.
Properties
Molecular Formula |
C57H41ErN2O6 |
---|---|
Molecular Weight |
1017.2 g/mol |
IUPAC Name |
1,3-diphenylpropane-1,3-dione;erbium(3+);1,10-phenanthroline |
InChI |
InChI=1S/3C15H11O2.C12H8N2.Er/c3*16-14(12-7-3-1-4-8-12)11-15(17)13-9-5-2-6-10-13;1-3-9-5-6-10-4-2-8-14-12(10)11(9)13-7-1;/h3*1-11H;1-8H;/q3*-1;;+3 |
InChI Key |
AVPIJZZFTKUQOD-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C(=O)[CH-]C(=O)C2=CC=CC=C2.C1=CC=C(C=C1)C(=O)[CH-]C(=O)C2=CC=CC=C2.C1=CC=C(C=C1)C(=O)[CH-]C(=O)C2=CC=CC=C2.C1=CC2=C(C3=C(C=CC=N3)C=C2)N=C1.[Er+3] |
Origin of Product |
United States |
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